2-Bromo-N,N-diethylethylamine hydrobromide

Description

Significance of β-Haloethylamines as Synthetic Intermediates

β-Haloethylamines are highly significant as synthetic intermediates due to their dual reactivity. The halogen atom, being a good leaving group, makes the adjacent carbon susceptible to nucleophilic attack. Simultaneously, the nitrogen atom can act as a nucleophile or a base, enabling a variety of intramolecular and intermolecular reactions. This dual functionality allows for the construction of numerous molecular scaffolds.

For instance, these compounds are classical precursors for the synthesis of aziridines through intramolecular cyclization. They are also widely used as alkylating agents to introduce a dialkylaminoethyl group onto various nucleophiles, including amines, phenols, and thiols. This moiety is a common structural feature in many pharmacologically active compounds.

The chloro-analogue, 2-Chloro-N,N-diethylethylamine hydrochloride, serves as a versatile alkylating reagent in the synthesis of diverse compounds such as:

Substituted oxindole (B195798) derivatives. sigmaaldrich.com

1-Substituted-5,6-dinitrobenzimidazoles, which exhibit antimicrobial and antiprotozoal activities. sigmaaldrich.com

Thiophene-containing triarylmethane derivatives that have been investigated as antitubercular agents. sigmaaldrich.com

Tris(2-(diethylamino)ethyl)amine, a ligand used as a catalyst in atom transfer radical polymerization. sigmaaldrich.com

Furthermore, β-haloethylamines have been synthesized with chiral centers to study the stereoselectivity of their biological activities, underscoring their importance in medicinal chemistry research. nih.gov

Overview of Quaternary Ammonium (B1175870) Salts in Chemical Transformations

Quaternary ammonium salts are ionic compounds with the general structure [NR₄]⁺X⁻, where R represents alkyl or aryl groups. Unlike primary, secondary, or tertiary ammonium salts, quaternary ammonium cations are permanently charged, regardless of the pH of their solution. wikipedia.org This feature, along with their stability and tunable solubility, makes them exceptionally useful in a range of chemical transformations. wikipedia.orgtaylorandfrancis.com

A primary application of quaternary ammonium salts is as phase transfer catalysts (PTCs). wikipedia.orgtaylorandfrancis.com In this role, they facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary. wikipedia.org They have been shown to be superior to other phase transfer systems like polyethylene (B3416737) glycol and crown ethers in certain applications. taylorandfrancis.com

In recent years, their role has expanded significantly. They are now recognized as versatile electrophilic partners in various organic reactions that proceed via C-N bond cleavage. rsc.orgrsc.orgresearchgate.net These transformations include:

Cross-coupling reactions with organometallic reagents. rsc.org

Arylation or benzylation reagents in C-H functionalization. rsc.org

Nucleophilic substitution and reductive deamination. rsc.org

Carboxylation and carbonylation reactions. rsc.org

The accessibility of quaternary ammonium salts from a wide range of amines adds to their appeal as attractive electrophilic substrates in modern organic synthesis. rsc.org

Historical Context of 2-Bromo-N,N-diethylethylamine Hydrobromide in Synthetic Methodologies

The development and use of this compound are rooted in the broader history of β-haloethylamine synthesis. Early methods for preparing the parent compound, β-bromoethylamine hydrobromide, involved the reaction of ethanolamine (B43304) with hydrobromic acid, a procedure documented in the early 1940s. orgsyn.org This straightforward approach could be applied to prepare a variety of β-dialkylaminoethyl bromide hydrobromides. orgsyn.org

The synthesis of the diethyl derivative, this compound, and its chloro-analogue follows a similar and well-established pathway. The most common method involves the treatment of 2-(diethylamino)ethanol (B1670525) with a halogenating agent like hydrobromic acid or thionyl chloride. The resulting amine is then isolated as its hydrohalide salt to improve stability and ease of handling. chemicalbook.com While the analogous chlorides were sometimes preferred for the synthesis of certain drugs due to simpler preparation, the bromide derivatives offer distinct reactivity for other synthetic applications. orgsyn.org

The prominence of compounds like this compound grew in parallel with the increasing recognition of quaternary ammonium salts and related amine hydrohalides as valuable and versatile building blocks in synthetic chemistry, particularly in the development of pharmaceutical intermediates. chemicalbook.compharmaffiliates.com It is frequently employed as a synthetic intermediate, for example, in the synthesis of benzothiopyranoindazoles, which have shown anticancer activity. chemicalbook.compharmaffiliates.com

Compound Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1069-72-3 |

| Molecular Formula | C₆H₁₅Br₂N |

| Molecular Weight | 261.00 g/mol sigmaaldrich.com |

| Appearance | White to yellow crystalline powder or solid echemi.comthermofisher.com |

| Melting Point | 211-215 °C (decomposition) chemicalbook.comsigmaaldrich.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Result |

|---|---|

| Infrared (IR) Spectrum | Conforms to structure thermofisher.com |

| ¹H NMR | Consistent with structure thermofisher.comchemicalbook.com |

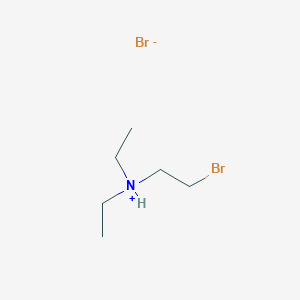

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromo-N,N-diethylethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BrN.BrH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMHCDKXKXBKQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147810 | |

| Record name | 2-Bromoethyldiethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-72-3 | |

| Record name | 2-Bromo-N,N-diethylethylamine hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1069-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoethyldiethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoethyldiethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoethyldiethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo N,n Diethylethylamine Hydrobromide

Established Synthetic Routes and Reaction Mechanisms

The conversion of readily available starting materials into 2-Bromo-N,N-diethylethylamine hydrobromide relies on fundamental organic reactions, primarily nucleophilic substitution.

Bromination of N,N-Diethylethanolamine with Hydrobromic Acid

The most common and straightforward synthesis involves the reaction of N,N-Diethylethanolamine with concentrated hydrobromic acid. atamanchemicals.com This reaction substitutes the hydroxyl (-OH) group of the primary alcohol with a bromine atom. chemistrysteps.com The product is directly formed as its hydrobromide salt due to the presence of the tertiary amine group and the acidic conditions.

A detailed procedure, adaptable for various β-dialkylaminoethyl bromide hydrobromides, has been published in Organic Syntheses. This procedure reports a yield of 80% for the N,N-diethyl derivative. orgsyn.org

| Property | N,N-Diethylethanolamine (Reactant) wikipedia.orgnih.gov | This compound (Product) sigmaaldrich.com |

| CAS Number | 100-37-8 | 1069-72-3 |

| Molecular Formula | C₆H₁₅NO | C₆H₁₅Br₂N |

| Molar Mass | 117.19 g/mol | 261.00 g/mol |

| Appearance | Colorless liquid | White to yellow solid/powder |

| Boiling Point | 161.1 °C | Not applicable (decomposes) |

| Melting Point | -70 °C | 211-215 °C (decomposes) |

| Solubility in Water | Miscible | Soluble |

The reaction of a primary alcohol like N,N-Diethylethanolamine with hydrogen bromide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. chemistrysteps.comvaia.com The reaction kinetics are therefore second-order, with the rate being dependent on the concentration of both the protonated alcohol substrate and the bromide nucleophile. vaia.comyoutube.com

The mechanism involves two main steps:

Protonation: A rapid and reversible acid-base reaction where the hydrobromic acid protonates the hydroxyl group of the N,N-diethylethanolamine. chemistrysteps.comyoutube.com This step is crucial as it converts the poor leaving group (-OH) into a very good leaving group (-OH₂⁺, water). The tertiary amine is also protonated to form an ammonium (B1175870) salt.

Nucleophilic Attack: The bromide ion (Br⁻), a strong nucleophile, attacks the electrophilic carbon atom bonded to the protonated hydroxyl group. youtube.com This attack occurs from the backside in a single, concerted step, leading to the displacement of a water molecule and the formation of the carbon-bromine bond. vaia.comyoutube.com This second step is the slower, rate-determining step of the reaction. youtube.com

Both acid concentration and temperature are critical parameters for maximizing the yield of this compound.

Acid Concentration: A high concentration of hydrobromic acid is essential. A procedure outlined in Organic Syntheses specifies the use of HBr with a specific gravity of at least 1.42. orgsyn.org The high concentration serves two purposes: it ensures complete protonation of the alcohol to facilitate the reaction, and it provides a high concentration of the bromide nucleophile, which, according to the principles of Sₙ2 kinetics, increases the reaction rate.

Temperature: The reaction requires heating to proceed at a practical rate. The synthesis involves heating the mixture, collecting a portion of the distillate (water and excess HBr), and then refluxing for several hours to ensure the reaction goes to completion. orgsyn.org This indicates that a significant activation energy barrier must be overcome, which is typical for Sₙ2 reactions involving the cleavage of a C-O bond, even after protonation. youtube.com However, excessive heating during the final distillation and purification can cause decomposition of the product. orgsyn.org

| Reactant | Reagent | Temperature | Time | Yield | Reference |

| N,N-Diethylethanolamine | Hydrobromic Acid (sp. gr. 1.42) | Heating & Reflux | 2 hours (reflux) | 80% | orgsyn.org |

The Sₙ2 pathway for primary alcohols is generally efficient and minimizes byproducts compared to reactions involving secondary or tertiary alcohols, which can undergo carbocation rearrangements. chemistrysteps.com However, potential side reactions can still occur.

Potential Byproducts: The primary potential byproduct is the corresponding ether, formed if a molecule of N,N-diethylethanolamine acts as a nucleophile and attacks another protonated alcohol molecule. However, the use of a large excess of concentrated hydrobromic acid makes the bromide ion the overwhelmingly prevalent nucleophile, thus minimizing ether formation. Incomplete reaction will also leave unreacted starting material in the final mixture. Decomposition upon excessive heating is another concern, potentially leading to the formation of colored impurities or volatile compounds. orgsyn.org

Mitigation Strategies: To minimize byproducts, a significant molar excess of concentrated hydrobromic acid is used. Careful control over the reaction temperature and the duration of heating is crucial to prevent decomposition. orgsyn.org The purification process, which involves crystallization from a solvent like acetone (B3395972) after the reaction is complete, is effective at removing unreacted starting materials and most impurities. orgsyn.org Washing the collected crystals with cold acetone helps to remove residual colored impurities. orgsyn.org

Alkylation Reactions Utilizing Precursors

The synthesis of this compound can also be approached through alkylation reactions. These methods typically involve forming the C-N bond as a key step. One such conceptual pathway involves the reaction of diethylamine (B46881) with a 2-carbon electrophile that already contains a bromine atom or a group that can be converted to one.

For instance, reacting diethylamine with 1,2-dibromoethane (B42909) would lead to the desired product, although controlling the reaction to prevent quaternization (formation of a tetra-alkyl ammonium salt) can be challenging. A similar reaction is used to prepare the parent compound N,N-diethylethanolamine, where diethylamine is reacted with 2-chloroethanol. wikipedia.org

A patent for a related compound, N,N-diethylethylenediamine, describes the alkylation of diethylamine with 2-chloroethylamine (B1212225) hydrochloride under pressure and at elevated temperatures (100-200°C), demonstrating the feasibility of such N-alkylation strategies. google.com

Alternative Synthetic Approaches (e.g., from Ethyleneimine)

Alternative methods for preparing related β-bromoethylamines suggest other possible, though less common, routes. One such approach involves the ring-opening of a highly reactive three-membered ring precursor. For the synthesis of the parent β-bromoethylamine hydrobromide, the addition of hydrogen bromide across ethyleneimine (aziridine) has been reported as a viable method. orgsyn.org

This reaction proceeds via the protonation of the nitrogen in the aziridine (B145994) ring, followed by nucleophilic attack by the bromide ion on one of the ring carbons, leading to ring-opening and the formation of the 2-bromoethylamine (B90993) skeleton. It is noted that for this reaction to be successful, the imine should be added to the acid. orgsyn.org While not a direct synthesis for the N,N-diethyl derivative, this route highlights a fundamentally different approach to constructing the core structure of the target molecule.

Advanced Synthetic Strategies and Optimization

The synthesis of this compound and related compounds is continuously evolving, with a focus on improving efficiency, purity, and environmental sustainability. Advanced strategies move beyond traditional methods to incorporate principles of green chemistry, stereoselectivity for related chiral structures, and sophisticated purification techniques to meet the demands of high-purity applications.

Green chemistry principles are increasingly being applied to chemical manufacturing to reduce environmental impact. This involves developing methodologies that are safer, more energy-efficient, and generate less waste. For the synthesis of this compound, this includes exploring alternative reaction conditions, catalysts, and solvents.

The development of solvent-free and catalyst-free reactions is a primary goal in green chemistry, as it minimizes the use of volatile organic compounds (VOCs) and potentially toxic catalysts. While specific, documented solvent-free syntheses for this compound are not extensively detailed in current literature, research into analogous reactions provides a framework. For instance, catalyst-free, three-component coupling reactions have been successfully developed for synthesizing other complex nitrogen-containing molecules like amidinomaleimides. nih.gov Such reactions can be conducted under mild conditions and are sometimes amenable to aqueous solvents, significantly reducing the environmental footprint. nih.gov The principles from these syntheses, which often rely on the inherent reactivity of the substrates at moderate temperatures, could potentially be adapted for β-bromoethylamine synthesis, thereby avoiding harsh reagents and solvents.

Heterogeneous catalysts, such as ion-exchange resins, offer significant advantages in chemical synthesis. Unlike homogeneous catalysts, they are in a different phase from the reaction mixture, which allows for easy separation and recovery post-reaction. This simplifies product purification and allows the catalyst to be recycled, reducing waste and cost.

In the context of synthesizing β-bromoethylamines, which often involves strong acids like hydrobromic acid, an acidic ion-exchange resin could theoretically serve as a solid acid catalyst and bromide source. This approach would offer a potentially safer and more environmentally benign alternative to using large excesses of corrosive aqueous acids. While the direct application of ion-exchange resins for the synthesis of this compound is not prominently documented, their use in various other acid-catalyzed reactions highlights their potential as a green alternative.

Industrial chemical production places a high premium on efficiency and waste minimization to ensure economic viability and regulatory compliance. Traditional synthesis routes for related compounds like β-bromoethylamine hydrobromide can achieve high yields, such as 83%, but often require a large excess of reagents like hydrobromic acid. orgsyn.org This leads to a poor atom economy and the generation of significant acidic waste streams that require neutralization and disposal.

| Green Chemistry Principle | Traditional Approach Challenge | Potential Green Solution |

|---|---|---|

| Waste Prevention | Use of excess reagents (e.g., hydrobromic acid) leads to significant waste. orgsyn.org | Stoichiometric control, development of catalytic routes. |

| Safer Solvents & Auxiliaries | Use of organic solvents for reaction and purification. | Solvent-free conditions or use of greener solvents like water or ionic liquids. nih.govunive.it |

| Catalysis | Reliance on stoichiometric, corrosive acids. | Use of recyclable heterogeneous catalysts like ion-exchange resins. |

The target molecule, 2-Bromo-N,N-diethylethylamine, is achiral, meaning it does not have non-superimposable mirror images, and therefore its synthesis does not require stereoselective control. However, the principles of stereoselective synthesis are crucial for many related brominated organic compounds where biological activity is dependent on a specific three-dimensional arrangement of atoms.

Recent advancements have focused on controlling the stereochemical outcome of reactions that produce similar structural motifs. For example, a stereoselective multicomponent synthesis of (Z)-β-bromo Baylis-Hillman ketones has been developed using magnesium bromide (MgBr₂) as both a Lewis acid promoter and the bromine source. organic-chemistry.org This method demonstrates high Z-selectivity, affording the desired isomer in good yields. organic-chemistry.orgdocumentsdelivered.com Such methodologies, while not directly applicable to the achiral target compound, are indicative of the sophisticated strategies available for controlling stereochemistry in the synthesis of functionally related bromo-compounds. organic-chemistry.org

Achieving high purity is critical for the use of this compound as a synthetic intermediate. pharmaffiliates.comchemicalbook.com Several techniques are employed to remove impurities, unreacted starting materials, and by-products from the crude product.

A common and effective method is recrystallization or precipitation . In a documented procedure for the closely related β-bromoethylamine hydrobromide, the dark-colored crude residue is treated with acetone while still warm. orgsyn.org Upon cooling, the product crystallizes out of the solution. This process can be repeated by concentrating the filtrate to obtain subsequent crops of the material. orgsyn.org Washing the collected solid with a suitable solvent, such as acetone, until it is colorless is a key step to remove soluble impurities. orgsyn.org For effective washing, it may be necessary to crush the crude solid to increase the surface area exposed to the solvent. orgsyn.org

Another important technique involves liquid-liquid extraction , particularly when the free amine form is required. The hydrobromide salt can be neutralized by stirring with a basic aqueous solution, such as saturated sodium carbonate, and a water-immiscible organic solvent like ethyl acetate. chemicalbook.com The free amine is liberated and preferentially dissolves in the organic layer, which can then be separated from the aqueous layer containing inorganic salts. chemicalbook.com

While silica gel chromatography is a powerful tool for purification, it is not always the preferred method for this class of compounds, which can sometimes be isolated as a crude product if the purity is sufficient for the subsequent reaction step. chemicalbook.com

| Purification Technique | Description | Typical Application |

|---|---|---|

| Recrystallization/Precipitation | Dissolving the crude solid in a minimal amount of a hot solvent and allowing it to cool, causing the purified product to crystallize. | Removing soluble impurities from the solid hydrobromide salt. orgsyn.org |

| Solvent Washing | Washing the filtered solid with a solvent in which the product is poorly soluble but impurities are soluble. | Washing the crude product with acetone to remove colored impurities. orgsyn.org |

| Liquid-Liquid Extraction | Separating compounds based on their relative solubilities in two different immiscible liquids. | Freeing the amine from its salt form using a base and extracting it into an organic solvent. chemicalbook.com |

Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions of 2-Bromo-N,N-diethylethylamine Hydrobromide

S_N2 Reaction Pathways and Transition State Analysis

The primary pathway for nucleophilic substitution reactions involving 2-bromo-N,N-diethylethylamine is the bimolecular nucleophilic substitution (S_N2) mechanism. This mechanism involves a single concerted step where a nucleophile attacks the electrophilic carbon atom bearing the bromine atom, leading to the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond. pdx.edu The reaction proceeds via a backside attack, resulting in an inversion of stereochemistry at the carbon center. pdx.edu

The transition state of the S_N2 reaction is a critical point on the reaction coordinate. For haloethylamines, the presence of the nitrogen atom can influence the stability of this transition state. In analogous compounds, it has been suggested that the amino group can stabilize the transition state, thereby affecting the reaction rate.

Influence of Steric Hindrance from Diethylamino Group on Reactivity

Steric hindrance plays a significant role in the reactivity of 2-bromo-N,N-diethylethylamine in S_N2 reactions. chemistrysteps.com The two ethyl groups attached to the nitrogen atom are bulkier than the methyl groups found in its dimethyl analogue. This increased steric bulk impedes the approach of the nucleophile to the electrophilic carbon atom, slowing down the rate of the S_N2 reaction. chemistrysteps.comlibretexts.org

Kinetic studies on related compounds have demonstrated that bulky substituents can significantly slow down S_N2 reactions. For instance, diethylamine (B46881) has been shown to react at least 100 times more slowly than dimethylamine (B145610) in similar nucleophilic substitution reactions, an effect attributed to the increased steric hindrance from the ethyl groups. nih.gov This principle directly applies to 2-bromo-N,N-diethylethylamine, where the diethylamino group presents a greater steric barrier to nucleophilic attack compared to a dimethylamino group.

Comparative Reactivity with Analogous Haloethylamines (e.g., Chloro- and Dimethyl- variants)

The reactivity of 2-bromo-N,N-diethylethylamine can be better understood by comparing it with its structural analogues. The two main points of comparison are the nature of the halogen leaving group and the size of the alkyl groups on the nitrogen atom.

Effect of the Halogen: The identity of the halogen atom significantly impacts the rate of nucleophilic substitution. Bromine is a better leaving group than chlorine. This is because the bromide ion is a weaker base and more stable in solution than the chloride ion, due to its larger size which allows for better distribution of the negative charge. youtube.comlibretexts.org Consequently, 2-bromo-N,N-diethylethylamine is more reactive in nucleophilic substitution reactions than its chloro-analogue, 2-chloro-N,N-diethylethylamine.

Effect of the N-Alkyl Groups: As discussed in the previous section, the size of the alkyl groups on the nitrogen atom influences reactivity through steric effects. The dimethyl variant, 2-bromo-N,N-dimethylethylamine, undergoes nucleophilic substitution at a faster rate than the diethyl variant due to the reduced steric hindrance of the methyl groups compared to the ethyl groups.

The following interactive table summarizes the relative reactivity of these analogous haloethylamines in S_N2 reactions.

| Compound | Halogen Leaving Group | N-Alkyl Groups | Relative Reactivity in S_N2 Reactions | Primary Reason |

| 2-Bromo-N,N-diethylethylamine | Bromo | Diethyl | Intermediate | Good leaving group, but sterically hindered. |

| 2-Chloro-N,N-diethylethylamine | Chloro | Diethyl | Lower | Poorer leaving group compared to bromo. |

| 2-Bromo-N,N-dimethylethylamine | Bromo | Dimethyl | Higher | Good leaving group and less steric hindrance. |

Role of the Bromine Atom as a Leaving Group

The bromine atom in 2-bromo-N,N-diethylethylamine functions as an effective leaving group in nucleophilic substitution reactions. A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage. youtube.com The ability of a species to act as a good leaving group is inversely related to its basicity; weaker bases are better leaving groups. libretexts.org

The bromide ion (Br⁻) is the conjugate base of a strong acid, hydrobromic acid (HBr), and is therefore a weak base. Its large atomic size allows the negative charge to be dispersed over a larger volume, which contributes to its stability in solution. youtube.com In the context of haloethylamines, the carbon-bromine bond is weaker than the carbon-chlorine bond, which also contributes to the faster departure of the bromide ion. This makes the bromo-substituted compounds more reactive in both S_N1 and S_N2 reactions compared to their chloro counterparts. libretexts.org

Formation of Aziridinium (B1262131) Ions and Their Chemical Significance

Intramolecular Ring-Closing Reactions

A significant aspect of the reactivity of 2-bromo-N,N-diethylethylamine is its ability to undergo intramolecular cyclization to form a highly reactive intermediate known as an aziridinium ion. This occurs when the lone pair of electrons on the nitrogen atom acts as an internal nucleophile, attacking the adjacent carbon atom and displacing the bromide leaving group. nih.gov This ring-closing reaction results in the formation of a strained, three-membered ring containing a positively charged quaternary nitrogen atom.

The formation of the N,N-diethylaziridinium ion is a key step that often precedes intermolecular nucleophilic attack. This intermediate is significantly more electrophilic than the starting haloethylamine, making it highly susceptible to ring-opening by external nucleophiles. rsc.orgresearchgate.net The formation of aziridinium ions from 2-haloethylamines is a well-established phenomenon and is crucial for the biological activity and synthetic utility of this class of compounds. nih.govnih.gov The high reactivity of the aziridinium ion is due to the relief of ring strain upon nucleophilic attack and ring-opening. nih.gov This intermediate can then be attacked by a wide range of nucleophiles, leading to the formation of various substituted aminoethyl derivatives. nih.gov

Side Reactions and Their Control

In addition to the desired nucleophilic substitution via the aziridinium intermediate, 2-Bromo-N,N-diethylethylamine is susceptible to competing elimination reactions, particularly under basic conditions in protic solvents. chemguide.co.uk The primary competing pathway is a bimolecular elimination (E2) reaction. libretexts.org In this process, a base abstracts a proton from the carbon atom beta to the bromine atom (the β-hydrogen), leading to the concerted formation of a double bond and the expulsion of the bromide leaving group. masterorganicchemistry.com The product of this elimination is N,N-diethylvinylamine.

Protic solvents, such as water and ethanol (B145695), can facilitate elimination reactions. lumenlearning.com They can solvate and stabilize the leaving bromide ion, favoring its departure. Furthermore, if the reaction is conducted with a base like sodium hydroxide (B78521), the hydroxide ion can act as the base to initiate the E2 mechanism. chemguide.co.uk Even the solvent itself (e.g., ethanol in an ethanolic solution of potassium hydroxide) can promote elimination. chemguide.co.uk

The competition between substitution (Sɴ2) and elimination (E2) is a critical factor in syntheses using this reagent. libretexts.org While primary alkyl halides like 2-Bromo-N,N-diethylethylamine generally favor substitution, the presence of a strong base will significantly increase the proportion of the elimination product. libretexts.orgmsu.edu Unimolecular elimination (E1) pathways are less common for primary halides but can occur under conditions that favor carbocation formation, such as in highly polar, non-nucleophilic protic solvents. lumenlearning.com

Controlling the competition between substitution and elimination is paramount to achieving high yields of the desired product in syntheses utilizing this compound. Several strategic factors can be manipulated to favor the nucleophilic substitution pathway over elimination.

Solvent Selection: The choice of solvent has a profound impact on the reaction pathway. chemguide.co.uk Water and other protic solvents encourage elimination. chemguide.co.uk To suppress this side reaction, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) are often preferred. libretexts.org These solvents can dissolve the reactants and stabilize the transition state of the Sɴ2 reaction without promoting the proton abstraction required for elimination.

Temperature Control: Reaction temperature is another critical variable. Elimination reactions typically have a higher activation energy and are more entropically favored than substitution reactions. Consequently, running the reaction at lower temperatures generally favors the substitution pathway. quizlet.com

Nature of the Nucleophile/Base: The strength and steric hindrance of the base/nucleophile are crucial. libretexts.org Strong, sterically hindered bases favor E2 elimination. libretexts.org To promote substitution, a reagent that is a strong nucleophile but a weak base should be used. libretexts.org When a base is necessary, for instance, to deprotonate the nucleophile or to neutralize the hydrobromide salt, it should be chosen carefully. Using a non-nucleophilic, hindered base to free the amine before introducing a strong, non-basic nucleophile can be an effective strategy. A common procedure involves neutralizing the hydrobromide salt with a mild inorganic base like sodium carbonate in a biphasic system and extracting the free amine into an organic layer for subsequent reaction. chemicalbook.com

The following table provides a qualitative summary of how reaction conditions can be adjusted to favor either substitution or elimination.

| Factor | Favors Substitution (Sɴ2) | Favors Elimination (E2) |

|---|---|---|

| Solvent | Polar Aprotic (e.g., DMSO, Acetonitrile) | Protic (e.g., Ethanol, Water) chemguide.co.uk |

| Temperature | Low | High quizlet.com |

| Reagent | Strong, non-basic nucleophile (e.g., I⁻, RS⁻) | Strong, hindered base (e.g., tert-butoxide) libretexts.org |

| Substrate | Primary Halide (less substituted) | Tertiary Halide (more substituted) msu.edu |

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

2-Bromo-N,N-diethylethylamine hydrobromide is utilized by organic chemists as a key component in the synthesis of more elaborate molecules. Its diethylaminoethyl moiety can be strategically introduced into a target structure through nucleophilic substitution of the bromide.

The synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, represents a significant area of application for this compound.

This compound is employed as a reagent in the synthesis of a class of compounds known as benzothiopyranoindazoles. chemicalbook.comchemicalbook.com These complex heterocyclic systems have been investigated for their potential as anticancer agents, particularly against murine leukemias. chemicalbook.comchemicalbook.com The synthesis involves a multi-step process where the diethylaminoethyl side chain is introduced into the benzothiopyranoindazole scaffold. This structural feature is crucial for the biological activity of the final compounds. Research has shown that the presence and nature of such side chains can significantly influence the anticancer potency of these molecules.

Table 1: Selected Research Findings on Benzothiopyranoindazoles

| Compound Class | Key Synthetic Reagent | Biological Activity |

|---|---|---|

| Benzothiopyranoindazoles | This compound | Anticancer (murine leukemias) chemicalbook.comchemicalbook.com |

While the tandem S-alkylation-cyclodeamination of thioamides with haloamines is a known method for the synthesis of thiazolines and thiazines, specific literature detailing the use of this compound in this reaction for the formation of these particular heterocyclic systems was not identified in the reviewed sources.

No specific information was found in the reviewed scientific literature describing the use of this compound for the synthesis of 1,3-selenazolidine or perhydro-1,3-selenazine derivatives.

A review of the available literature did not yield specific examples of this compound being used for the synthesis of imidazolidinylidene ligands with a dioxolane backbone.

The synthesis of N-(2-aminoethyl)morpholine has been reported using reagents such as 2-bromoethylamine (B90993) hydrobromide. However, the reviewed literature did not provide specific instances of this compound being utilized for the synthesis of this intermediate.

Alkylation of Nucleophilic Substrates

Precursor for Quaternary Ammonium (B1175870) Compounds

This compound is classified among nitrogen-containing building blocks and quaternary ammonium cations and salts. cymitquimica.com Its structure is foundational for the synthesis of more complex quaternary ammonium compounds. By reacting with various nucleophiles, particularly tertiary amines, the ethylamine (B1201723) backbone can be incorporated into larger molecular frameworks, resulting in the formation of a new quaternary ammonium center. These compounds are of interest in various fields, including materials science and medicinal chemistry, for their properties as surfactants, phase-transfer catalysts, and antimicrobial agents.

Role in Medicinal Chemistry and Drug Discovery

The application of this compound is particularly notable in the field of medicinal chemistry, where it functions as a critical intermediate in the creation of complex molecules with potential therapeutic value.

Intermediate in Pharmaceutical Compound Synthesis

A significant and well-documented application of this compound is its role as a key reagent in the synthesis of benzothiopyranoindazoles. chemicalbook.compharmaffiliates.comchemicalbook.comcoompo.com These synthesized compounds have been investigated for their potential anticancer activity, specifically showing efficacy against murine leukemias. chemicalbook.compharmaffiliates.comchemicalbook.com In this context, the 2-(diethylamino)ethyl side chain, introduced by this reagent, is a common structural motif in a variety of biologically active molecules and is crucial for the pharmacological profile of the final compound.

The table below details the key information regarding this synthetic application.

| Product Class | Specific Use of Reagent | Reported Biological Activity |

| Benzothiopyranoindazoles | Introduction of the 2-(diethylamino)ethyl moiety | Anticancer activity against murine leukemias chemicalbook.compharmaffiliates.comchemicalbook.com |

Synthesis of Anti-depressant Drugs (e.g., Moclobemide)

While specific synthetic routes for the antidepressant Moclobemide using this compound are not prominently detailed in the reviewed literature, the core structure of many centrally acting agents features tertiary amine groups, such as the N,N-diethylethylamine moiety. This functional group is a common feature in molecules designed to interact with neurotransmitter systems. The introduction of such a group can influence a molecule's ability to cross the blood-brain barrier and its binding affinity for specific receptors or enzymes.

The N,N-diethylethylamine group, which can be readily introduced using this compound, is structurally related to the N,N-dimethylaminopropylidene group found in the tricyclic antidepressant Amitriptyline. In the synthesis of novel antidepressant candidates, the incorporation of a dialkylaminoethyl group is a common strategy to modulate pharmacological activity. Therefore, this compound represents a key synthetic intermediate for creating libraries of compounds for screening for antidepressant properties.

Development of Multitarget Agents for Neurodegenerative Diseases (e.g., Alzheimer's Disease)

The development of multitarget-directed ligands (MTDLs) is a leading strategy in the search for effective treatments for complex multifactorial neurodegenerative disorders like Alzheimer's disease. researchgate.netresearchgate.net This approach aims to design single molecules that can simultaneously interact with multiple biological targets involved in the disease's progression. researchgate.netmdpi.com

A key target in Alzheimer's therapy is the inhibition of cholinesterase enzymes (AChE and BuChE) to enhance cholinergic neurotransmission. The N,N-diethylethylamine moiety is a well-established pharmacophore for interacting with these enzymes. Consequently, this compound is a valuable reagent for synthesizing MTDLs. By incorporating the N,N-diethylethylamine group onto a scaffold that also targets other pathological factors—such as amyloid-beta (Aβ) aggregation, oxidative stress, or metal ion dysregulation—researchers can develop novel therapeutic candidates. researchgate.net The synthesis of such MTDLs often involves the alkylation of a primary or secondary amine on the core scaffold with this compound, thereby introducing the necessary cholinesterase-inhibiting functionality.

Generation of Compounds with Antineoplastic Activity

A significant application of this compound is in the synthesis of novel anticancer agents. Research by H. D. Showalter and colleagues led to the development of benzothiopyranoindazoles, a new class of chromophore-modified anthracenediones with potent activity against murine leukemias. google.com In the synthesis of these compounds, a key step involves the alkylation of a C-5 anilino intermediate of the benzothiopyranoindazole core.

The free base of 2-Bromo-N,N-diethylethylamine is used to introduce the side chain at this position, leading to the formation of the target "two-armed" benzothiopyranoindazoles. google.com This structural modification was found to be crucial for the antineoplastic activity of these compounds. The study demonstrated that several of the synthesized compounds exhibited curative activity against murine P388 leukemia in vivo. google.com

| Compound | Optimal Dose (mg/kg/dose) | Median Survival Time (T/C %) | 60-Day Survivors/Total |

|---|---|---|---|

| Compound A | 12.5 | 211 | 1/5 |

| Compound B | 25 | 233 | 2/5 |

| Compound C | 50 | >267 | 3/5 |

Data sourced from Showalter, H. D., et al.: J. Med. Chem., 31, 1527 (1988). google.com

Design of Fluorescent Probes and Theranostic Agents

The N,N-diethylethylamine group is a valuable component in the design of functional molecules like fluorescent probes and theranostic agents. Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interacting with a specific analyte or environmental change, making them useful for bioimaging. nih.govnih.gov The tertiary amine of the N,N-diethylethylamine moiety can act as a protonation site, making it sensitive to pH changes. This property can be harnessed to design pH-sensitive fluorescent probes where the fluorescence is "turned on" or "off" in response to the pH of the cellular environment. The synthesis of such probes would involve coupling this compound to a fluorophore scaffold.

Computational and Spectroscopic Characterization in Research

Computational Chemistry Applications

While specific computational studies focusing exclusively on 2-Bromo-N,N-diethylethylamine hydrobromide are not extensively detailed in available literature, the application of established computational methods to analogous haloalkylamines provides a framework for its theoretical characterization.

Density Functional Theory (DFT) for Electronic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govnih.gov For compounds similar to this compound, DFT calculations are applied to predict key electronic properties that govern reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and identify electron-rich and electron-deficient regions of the molecule, highlighting likely sites for nucleophilic and electrophilic attack. nih.gov

Modeling of Bond Dissociation Energies and Charge Distribution

Understanding the strength of chemical bonds is crucial for predicting reaction pathways and stability. Computational models are employed to calculate the bond dissociation energy (BDE), which is the energy required to break a specific bond homolytically. researchgate.net For this compound, the C-Br bond is of particular interest. The stability of the resulting radical or ionic species influences the energy required for this bond to break. doubtnut.comresearchgate.net Theoretical calculations of BDE for a wide range of brominated organic molecules have been performed using advanced thermochemical protocols, providing a basis for estimating the reactivity of the C-Br bond in this specific compound. researchgate.net These models are essential for understanding mechanisms where the cleavage of the carbon-bromine bond is the rate-determining step.

Quantification of Steric Contributions in Reactivity

The reactivity of a molecule is influenced not only by its electronic properties but also by steric effects—the spatial arrangement of its atoms. Computational methods, such as those used in three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, can quantify these steric contributions. mdpi.com By creating a computational model of the molecule, steric fields can be calculated to predict how the size and shape of the diethylaminoethyl group might hinder or facilitate its interaction with other reactants. While specific studies quantifying the steric contributions for this compound are not present in the searched literature, this approach is a standard tool for rationalizing the outcomes of reactions involving similarly structured haloalkylamines. nih.govnih.gov

Advanced Spectroscopic Techniques for Characterization

Spectroscopic techniques provide definitive experimental evidence for the structure and identity of a chemical compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. For this compound, the molecular formula is C6H15Br2N. HRMS would be used to measure the exact mass of the protonated molecular ion, [M+H]+, which corresponds to the free amine form (C6H15BrN+). This experimentally determined mass can then be compared to the theoretically calculated exact mass. A close match between the measured and calculated mass (typically within a few parts per million) provides unambiguous confirmation of the molecular formula. While general mass spectrometry data is noted for the compound's free base, specific HRMS data was not found in the available literature. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms. For this compound, ¹H NMR and ¹³C NMR are used to confirm the connectivity of atoms.

Several suppliers confirm that the ¹H NMR spectrum of the compound is consistent with its structure. thermofisher.com A detailed ¹H NMR spectrum run in DMSO-d6 shows the expected signals corresponding to the different types of protons in the molecule. chemicalbook.com The chemical shifts (δ) are measured in parts per million (ppm).

Table 1: ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (ppm) |

|---|---|

| -NH - (Ammonium proton) | 9.77 |

| -CH₂-Br (Methylene adjacent to Bromine) | 3.85 |

| -N-CH₂ - (Methylene adjacent to Nitrogen) | 3.54 |

| -N-(CH₂ -CH₃)₂ (Methylene of Ethyl groups) | 3.22 |

| -CH₃ (Methyl of Ethyl groups) | 1.23 |

Source: ChemicalBook chemicalbook.com

The integration of these signals would correspond to the number of protons of each type, and their splitting patterns (multiplicity) would confirm the connectivity between adjacent carbon atoms, providing a complete picture of the molecular skeleton.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

MALDI-TOF MS for Polymer End-Group Analysis and Decomposition Studies

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the characterization of synthetic polymers, providing precise information on molecular weight, dispersity, and, crucially, the identity of polymer end-groups. nih.govbohrium.com For polymers synthesized using an initiator or functionalizing agent derived from this compound, MALDI-TOF MS serves as an invaluable tool to confirm the successful incorporation of the bromo-diethylamino moiety at the polymer chain end.

The technique can resolve individual polymer chains (oligomers) that differ by the mass of a single repeating monomer unit. The resulting mass spectrum displays a distribution of peaks, where the mass of each peak can be represented by the formula:

m/z = (Mmonomer × n) + Mend-group + Mcation

where n is the degree of polymerization, Mmonomer is the mass of the repeating unit, Mend-group is the mass of the terminal groups, and Mcation is the mass of the cationizing agent (e.g., Na+ or Ag+) used in the analysis. nih.gov

In research focused on Atom Transfer Radical Polymerization (ATRP), where alkyl halides are commonly used as initiators, confirming the fidelity of the halogen end-group is critical for subsequent chain-extension or post-polymerization modification reactions. A study on poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) initiated by a bromine-containing compound highlighted the utility of MALDI-TOF MS in assessing this chain-end fidelity. The analysis revealed two primary series of polymer chains: the expected bromine-terminated chains and a second series corresponding to chains that had lost the bromine atom, likely through a disproportionation side-reaction during polymerization. rsc.org This demonstrates the dual capability of MALDI-TOF MS to not only verify the presence of the desired end-group but also to identify and characterize decomposition or termination pathways. rsc.org

The choice of cationizing agent is critical, as some agents, like silver salts, can induce the elimination or substitution of the terminal halogen during analysis, complicating the interpretation of the spectra. researchgate.net

| Polymer Series | Description | Representative Oligomer (n=10) Theoretical m/z (with Na⁺ cation) |

| Expected Product | PDMAEMA with intact bromo-diethylamino end-group | Calculated Value |

| Decomposition Product | PDMAEMA after loss of terminal bromine atom | Calculated Value |

Note: The table illustrates a hypothetical analysis of a polymer initiated with a fragment from 2-Bromo-N,N-diethylethylamine. The m/z values would be calculated based on the specific monomer used.

Isotope Distribution Simulations for Mechanistic Confirmation

Mass spectrometry is particularly adept at confirming the presence of certain elements due to their characteristic natural isotopic abundances. Bromine possesses two stable isotopes, 79Br and 81Br, which occur in an almost 1:1 natural abundance ratio. libretexts.orgucalgary.ca This results in a distinctive isotopic pattern in the mass spectrum for any ion containing a single bromine atom: two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks. libretexts.orgweebly.com

Isotope distribution simulation is a computational tool used to predict the theoretical mass spectrum pattern for a given chemical formula. By comparing the experimentally observed isotope pattern with the simulated one, researchers can confidently confirm the elemental composition of a molecule or its fragments. This is a powerful method for verifying the incorporation of bromine into a structure or for elucidating reaction mechanisms by analyzing the composition of intermediates and products. chromatographyonline.com

For instance, if a reaction involving this compound proceeds through a pathway where the bromo-diethylamino moiety is transferred, the resulting product fragments containing this group would exhibit the characteristic 1:1 doublet. If the experimental spectrum matches the simulated pattern for a bromine-containing fragment, it provides strong evidence for the proposed mechanistic step. Conversely, the absence of this pattern where it would be expected can help to refute a proposed mechanism.

| Ion Fragment | Theoretical m/z (79Br) | Theoretical m/z (81Br) | Simulated Relative Intensity |

| [C₆H₁₄N79Br]⁺ | 179.04 | - | ~50% |

| [C₆H₁₄N81Br]⁺ | - | 181.04 | ~50% |

Note: This table represents a simulated isotope pattern for the 2-bromo-N,N-diethylethylamine cation, illustrating the expected M and M+2 peaks.

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, IR spectroscopy can be used to verify the key functional groups that define its structure. The presence of the tertiary amine hydrobromide salt is typically confirmed by a very broad and strong absorption band in the 2700-2250 cm⁻¹ region. cdnsciencepub.comcdnsciencepub.com This band is due to the stretching vibration of the N⁺-H bond and is a hallmark of amine salts. researchgate.net

Additionally, the presence of the alkyl bromide functionality can be identified by the C-Br stretching vibration. This absorption is typically found in the fingerprint region of the spectrum, at lower wavenumbers. The C-N stretching vibration of the tertiary amine can also be observed. While the fingerprint region (below 1500 cm⁻¹) can be complex, specific absorptions can provide confirmatory evidence of the molecular structure.

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Amine Hydrobromide | N⁺-H stretch | 2700 - 2250 | Strong, very broad |

| Alkyl C-H | C-H stretch | 2980 - 2850 | Medium to Strong |

| Methylene (B1212753) | CH₂ bend | ~1465 | Medium |

| Aliphatic Amine | C-N stretch | 1250 - 1020 | Medium to Weak |

| Alkyl Bromide | C-Br stretch | 690 - 515 | Medium to Strong |

This table summarizes the expected IR absorption frequencies for the functional groups present in this compound.

Advanced Research Considerations and Future Directions

Development of Novel Catalytic Systems for Synthesis

The traditional synthesis of 2-Bromo-N,N-diethylethylamine hydrobromide and related haloalkylamines often involves the use of strong acids like hydrobromic acid (HBr) to replace a hydroxyl group from a precursor like N,N-diethylethanolamine. While effective, these methods can require harsh conditions. Future research is poised to explore novel catalytic systems to improve the efficiency, selectivity, and sustainability of this synthesis.

Advancements in catalysis offer several potential avenues:

Homogeneous Catalysis: The use of transition metal catalysts, such as those based on palladium or iridium, could facilitate the bromination under milder conditions. mdpi.comacs.org For instance, hydrogen-borrowing catalysis, which enables alcohols to be used as electrophiles, represents an attractive, atom-economical alternative to traditional methods that rely on pre-functionalized starting materials. nih.gov

Heterogeneous Catalysis: Solid-supported catalysts could simplify product purification and catalyst recovery, aligning with green chemistry principles. Research into catalysts like impregnated zirconium oxide or copper-based systems, though sometimes requiring longer reaction times, points toward safer and more manageable production processes. google.com

Biocatalysis: The use of enzymes, or "biocatalysts," could offer high selectivity and operate under environmentally benign conditions. While not yet established for this specific compound, the broader field of biocatalysis is rapidly expanding to include a wider range of chemical transformations.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions, enabling previously inaccessible reactions. mdpi.com Exploring photocatalytic methods for the bromination of amino alcohols could lead to novel and more efficient synthetic routes. rsc.org

Future development in these areas could lead to processes that are not only more efficient but also reduce waste and energy consumption.

Exploration of Biological Activities beyond Established Applications

Currently, this compound is primarily recognized as a synthetic intermediate. Its most notable application is as a reagent in the synthesis of benzothiopyranoindazoles, a class of compounds that have demonstrated anticancer activity against murine leukemias. chemicalbook.com However, the core structure of the compound, a tertiary amine with a bromoethyl group, is a pharmacophore present in various biologically active molecules, suggesting that it or its direct derivatives may possess unexplored therapeutic potential.

Future research could focus on:

Antimicrobial Properties: A series of 2-aryloxy-N,N-diethylethanamine hydrochlorides, structurally similar to the target compound, were synthesized and evaluated for antimicrobial activity, though they exhibited weak effects. researchgate.net Further modification of the core structure could lead to derivatives with enhanced potency against bacterial or fungal pathogens.

Neurological Applications: The broader class of β-haloalkylamines has been studied for its effects on adrenergic receptors. youtube.comnih.gov Investigating the interaction of this compound or its derivatives with various neurotransmitter systems could uncover potential applications in neurology.

Enzyme Inhibition: The reactive nature of the bromoalkyl group could be harnessed to design irreversible inhibitors for specific enzymes. This approach is a cornerstone of drug development for various diseases.

Systematic screening of the compound and a library of its simple derivatives in diverse biological assays could reveal novel activities beyond its current use as a building block.

Structure-Activity Relationship Studies for Enhanced Efficacy

To rationally design more effective molecules based on the this compound scaffold, comprehensive Structure-Activity Relationship (SAR) studies are essential. SAR studies systematically alter the chemical structure of a molecule to determine which parts are responsible for its biological effects. youtube.com For the derivatives of this compound, such as the anticancer agents it helps create, SAR studies could provide critical insights for optimizing efficacy.

Key areas for future SAR investigations include:

Modification of the Amine Substituents: The two ethyl groups on the nitrogen atom could be replaced with other alkyl or aryl groups to probe the effects of steric bulk, lipophilicity, and electronic properties on activity.

Altering the Alkyl Chain: The length of the two-carbon ethyl chain could be shortened or lengthened to understand the spatial requirements for optimal interaction with a biological target.

Replacing the Bromine Atom: Substituting the bromine with other halogens (chlorine, iodine) or different leaving groups could modulate the reactivity of the compound, which may be crucial for its mechanism of action.

Such studies are fundamental in medicinal chemistry for transforming a lead compound into a viable drug candidate with improved potency and a better safety profile. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving from traditional batch processing to continuous flow chemistry and automated platforms. ijprajournal.comnih.gov These technologies offer enhanced safety, better control over reaction parameters, improved reproducibility, and the potential for higher yields. ijprajournal.com The synthesis of this compound, as a key pharmaceutical intermediate, is an excellent candidate for integration with these advanced manufacturing techniques. researchgate.netrsc.org

Future directions in this area include:

Developing Continuous Flow Processes: Converting the synthesis into a continuous flow process could allow for safer handling of reactive reagents like HBr and better management of reaction exotherms. nih.gov This is particularly relevant for industrial-scale production.

Automated Synthesis Libraries: Utilizing automated synthesis platforms would enable the rapid production of a large library of derivatives for SAR studies. beilstein-journals.org By systematically varying the starting materials, researchers can efficiently explore the chemical space around the core structure to identify compounds with desired properties.

The adoption of these technologies can accelerate the research and development pipeline, from initial discovery to large-scale manufacturing, making the process more efficient and cost-effective. ijprajournal.com

Environmental Impact and Sustainability of Production Methods

As with all chemical manufacturing, assessing and minimizing the environmental footprint of this compound production is a critical future consideration. A comprehensive evaluation requires a life cycle assessment (LCA), which examines the environmental impact from raw material extraction to final disposal. researchgate.netlca-net.com

Key areas for research and improvement include:

Sustainable Raw Materials: The primary precursor is often N,N-diethylethanolamine. nih.gov Evaluating the sustainability of its production is the first step. N,N-diethylethanolamine is readily biodegradable, which is a positive attribute. oecd.org

Greener Reagents and Solvents: The conventional synthesis uses hydrobromic acid, a highly corrosive and hazardous substance. knowde.com Developing catalytic systems that reduce or eliminate the need for large excesses of such reagents is a key goal of green chemistry. techcollectivesea.com Research into aerobic bromination using HBr or NaBr as a bromine source represents a move toward more sustainable halogenation methods. nih.gov

Waste Reduction and Circular Economy: The production of HBr itself can be energy-intensive and generate byproducts like sulfuric acid. justia.comgoogle.com Future processes should focus on minimizing waste streams and exploring opportunities for recycling reagents, aligning with the principles of a circular economy. techcollectivesea.com

A thorough LCA would identify the major environmental hotspots in the current production pathway and guide the development of more sustainable, next-generation manufacturing processes. norsus.nomdpi.com

Comprehensive Toxicological and Ecotoxicological Assessments

While some acute toxicity data is available for this compound, primarily from its hazard classification, a full understanding of its toxicological profile is lacking. For a compound used in the synthesis of potential pharmaceuticals, a comprehensive assessment is necessary to ensure human and environmental safety.

Future research should expand upon the known data to include:

Chronic Toxicity: Studies on the effects of long-term, low-level exposure.

Mutagenicity and Genotoxicity: Assessments of the compound's potential to cause genetic mutations.

Reproductive and Developmental Toxicity: Evaluation of potential effects on reproductive health and offspring development.

Ecotoxicology: Detailed studies on its impact on aquatic and terrestrial organisms are needed to understand its environmental fate and effects. For the precursor N,N-diethylethanolamine, data shows it is corrosive to rabbit skin and can be expected to cause severe eye damage. oecd.orgusda.gov Similar in-depth studies are required for the final hydrobromide compound.

Hazard Classification under GHS

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. According to available safety data sheets and chemical databases, this compound is classified with several significant hazards. sigmaaldrich.comtcichemicals.comsigmaaldrich.com

Below is a summary of its GHS classification.

| Category | Information | Source |

|---|---|---|

| Pictograms |    | sigmaaldrich.comsigmaaldrich.comlabscoop.com |

| Signal Word | Danger | sigmaaldrich.comsigmaaldrich.comambeed.com |

| Hazard Statements (H-Statements) |

| sigmaaldrich.comsigmaaldrich.comambeed.com |

| Precautionary Statements (P-Statements) - Selection |

| tcichemicals.comsigmaaldrich.comambeed.com |

This classification underscores the need for careful handling and containment during its use in research and manufacturing, and it highlights the importance of conducting more thorough toxicological assessments to fully characterize its risk profile.

Exposure Pathways and Protective Measures

The primary routes of exposure to this compound in a laboratory or industrial setting are through inhalation of the dust, skin contact, eye contact, and ingestion. sigmaaldrich.comfishersci.fr Given its classification as a substance that is fatal if swallowed, causes serious eye damage, skin irritation, and may cause respiratory irritation, stringent protective measures are imperative to ensure personnel safety. sigmaaldrich.com

Exposure can occur during handling, weighing, transferring the solid material, or during a chemical reaction. Accidental spills can also lead to exposure if not managed correctly. sigmaaldrich.comfishersci.com

Engineering Controls: To minimize exposure, this compound should be handled exclusively in a well-ventilated area, preferably within a chemical fume hood. fishersci.frfishersci.com Workstation design should include readily accessible eyewash stations and safety showers for immediate emergency use. fishersci.com

Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential when working with this compound. The following table outlines the recommended protective equipment. sigmaaldrich.comfishersci.fr

| Area of Protection | Required Equipment | Standards and Specifications |

| Eye/Face Protection | Safety glasses with side-shields or goggles, and a face shield. | Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). sigmaaldrich.comfishersci.fr |

| Skin Protection | Chemical-resistant, impervious gloves and protective clothing to prevent skin exposure. | Specific glove material should be chosen based on breakthrough time and permeation rate for the substance. sigmaaldrich.comfishersci.fr |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced. sigmaaldrich.com | Use a respirator with a P2 filter for particles. sigmaaldrich.com |

Handling Procedures: Personnel should wash hands thoroughly after handling and before any breaks. sigmaaldrich.com It is crucial to avoid contact with skin, eyes, and clothing. sigmaaldrich.com Dust formation and inhalation must be prevented. fishersci.com During use, eating, drinking, or smoking in the work area is strictly prohibited. tcichemicals.com

Waste Neutralization and Disposal Protocols

The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. The compound should not be allowed to enter drains or the environment. sigmaaldrich.comfishersci.com

Spill Management: In the event of a spill, personnel should be evacuated from the area. sigmaaldrich.com The spilled solid should be swept up and shoveled into a suitable, closed container for disposal, taking care to avoid creating dust. fishersci.frfishersci.com

Waste Neutralization: Specific chemical neutralization procedures for this compound are not extensively detailed in standard safety documents. However, as an acidic organic salt of an amine, it will react with bases in a neutralization reaction. tcichemicals.com Such neutralization should only be carried out by trained personnel with a thorough understanding of the reaction, as it can generate heat.

Disposal Methods: The primary method for disposal is to send the chemical to a licensed and approved waste disposal facility. tcichemicals.comfishersci.com The material can be disposed of through a licensed chemical destruction plant or by controlled incineration. fishersci.com

The following table summarizes the recommended disposal protocols.

| Waste Type | Containment | Disposal Method | Regulatory Considerations |

| Unused/Surplus Product | Keep in original, suitable, and closed containers. | Dispose of at an approved waste disposal plant. tcichemicals.com | Follow all local, state, and federal regulations for hazardous chemical waste. |

| Contaminated Packaging | Empty containers may retain product residue. | Offer for recycling or reconditioning if possible. Otherwise, puncture to prevent reuse and dispose of in a sanitary landfill or via controlled incineration. | Container disposal must also adhere to official regulations. |

| Spill Cleanup Material | Sweep up and shovel into suitable, closed containers for disposal. fishersci.fr | Dispose of as hazardous waste in accordance with regulations. | Avoid dust formation during cleanup and containment. fishersci.fr |

Q & A

Q. What are the common synthetic routes for 2-Bromo-N,N-diethylethylamine hydrobromide, and how are reaction conditions optimized?

The synthesis typically involves bromination of tertiary amines. For example, analogous compounds like 2-bromo-N,N-dimethylaniline derivatives are synthesized via substitution reactions using brominating agents (e.g., liquid bromine) under controlled conditions . Key parameters include:

- Temperature : Maintained between 0–5°C to avoid side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity and selectivity .

- Purification : Crystallization or column chromatography (e.g., 7% MeOH in DCM) isolates the product . Yield optimization requires adjusting stoichiometry, reaction time, and pH (e.g., using pyridine to stabilize intermediates) .

Q. What analytical techniques are used to characterize this compound?

Standard methods include:

- NMR spectroscopy : To confirm molecular structure (e.g., H and C NMR for amine and bromide groups).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding stability .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M] peaks) .

- InChI key : Provides unique identifiers for databases (e.g., PubChem) .

Q. How do the physical properties (e.g., solubility, melting point) of this compound influence its handling in the lab?

- Solubility : Hydrobromide salts are generally soluble in polar solvents (water, methanol) but less so in non-polar solvents.

- Melting point : Brominated amines often exhibit higher melting points (e.g., 53–55°C for 4-bromo-N,N-dimethylaniline) due to ionic interactions .

- Stability : Hygroscopic nature necessitates storage in anhydrous conditions .

Q. What safety precautions are required when handling this compound?

- GHS classification : Corrosive (skin/eye irritation) and toxic upon inhalation .

- PPE : Use nitrile gloves, lab coats, and fume hoods.

- First aid : Immediate flushing with water for eye/skin contact; medical consultation for ingestion .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the bromo substituent in coupling reactions?

Density Functional Theory (DFT) models analyze electron density distribution to predict sites for nucleophilic substitution (e.g., bromide leaving group). For example:

- Electrophilicity : The bromine atom’s σ-hole enhances reactivity in Suzuki-Miyaura cross-coupling .

- Steric effects : Diethyl groups may slow kinetics compared to dimethyl analogs, requiring higher temperatures .

Q. What experimental strategies resolve contradictions in reported reaction yields for brominated amines?

- DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading).

- In situ monitoring : Techniques like IR spectroscopy track intermediate formation .

- Reproducibility checks : Validate purity via HPLC and control moisture levels to prevent hydrobromide decomposition .

Q. How does hydrogen bonding in the crystal lattice affect the compound’s stability and bioavailability?

X-ray studies of related hydrobromides reveal N–H···Br hydrogen bonds that stabilize the crystal lattice, reducing hygroscopicity . This impacts:

- Dissolution rates : Strong ionic interactions may slow dissolution in aqueous media.

- Bioavailability : Modulating crystal forms (e.g., polymorph screening) can enhance pharmacokinetics .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

The bromide acts as a leaving group in SN2 reactions. Key factors:

- Steric hindrance : Diethyl groups may impede backside attack, favoring alternative pathways (e.g., elimination).

- Solvent effects : Polar solvents stabilize transition states, accelerating substitution .

Q. How can stability studies under varying pH and temperature guide storage protocols?

- pH stability : Hydrobromides decompose in strongly basic conditions (pH >10), releasing HBr.

- Thermal stability : TGA/DSC analysis identifies decomposition thresholds (e.g., >150°C for similar compounds) .

- Recommendations : Store at 2–8°C in airtight containers with desiccants .

Methodological Considerations

- Synthetic Optimization : Use response surface methodology (RSM) to balance competing factors (yield vs. purity) .

- Data Validation : Cross-reference spectral data with databases (e.g., PubChem, CAS) to confirm structural assignments .

- Safety Compliance : Adhere to OSHA and ECHA guidelines for hazardous salt handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.